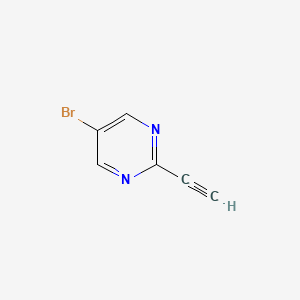

5-Bromo-2-ethynylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

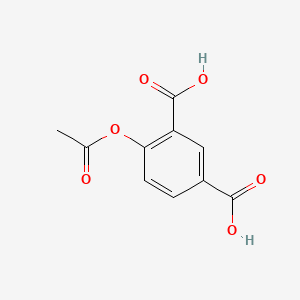

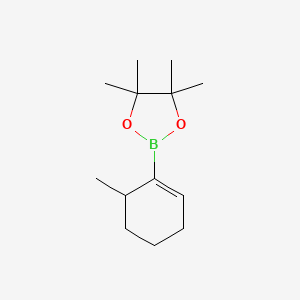

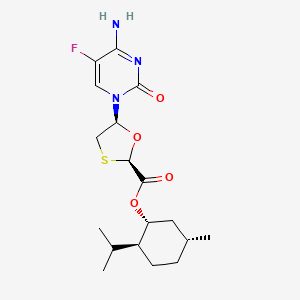

5-Bromo-2-ethynylpyrimidine is a chemical compound with the molecular formula C6H3BrN2 and a molecular weight of 183.01 . It is used in proteomics research .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C6H3BrN2/c1-2-6-8-3-5 (7)4-9-6/h1,3-4H . This indicates that the compound has a pyrimidine ring with a bromine atom and an ethynyl group attached . Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación

DNA Synthesis Tracking

BEP and its analogs, such as 5-ethynyl-2′-deoxyuridine (EdU), have revolutionized the tracking of DNA synthesis. EdU is a thymidine analogue that can be incorporated into DNA during the S-phase of the cell cycle. Its detection through a biolabelling approach that uses a fluorescent azide probe and copper catalysis allows for easy tagging and imaging of DNA within cells. This method preserves the structural and molecular integrity of cells, enabling its application in various experimental assays beyond what was possible with earlier analogs like 5-bromo-2′-deoxyuridine (BrdU) (Cavanagh et al., 2011).

Antiviral Activity

Research into BEP derivatives, specifically 5-substituted-2,4-diaminopyrimidine derivatives, has revealed their potential in inhibiting retrovirus replication. These compounds have shown marked antiretroviral activity in cell culture, comparable to that of reference drugs, highlighting their potential as antiviral agents (Hocková et al., 2003).

Cell Cycle Profiling

The use of BEP and its analogs has also been optimized for cell cycle profiling through DNA synthesis detection. A methodology involving a low concentration of hydrochloric acid and exonuclease III allows for the robust detection of DNA synthesis with minimal impact on cellular structures, facilitating the study of cell proliferation and DNA repair mechanisms (Ligasová et al., 2017).

DNA Labeling Methodologies

The development of DNA labeling methods using BEP analogs like EdU represents a significant improvement over traditional BrdU labeling. EdU incorporation into DNA, followed by detection using click chemistry, offers a more sensitive and less disruptive alternative to BrdU antibodies for studying cell proliferation. This method does not require DNA denaturation, preserving helical DNA structure and other cell surface epitopes, and simplifies the assay process (Buck et al., 2008).

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

It has been observed that the compound can have negative effects on shoot and root redifferentiation in plant organogenesis in vitro .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is usually shipped within 2 business days , suggesting that it has a certain degree of stability.

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

5-bromo-2-ethynylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOLVGVOMDUCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653894 |

Source

|

| Record name | 5-Bromo-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-08-7 |

Source

|

| Record name | 5-Bromo-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)